6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Description
6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound featuring a fused triazole-pyridazine core. Its structure includes a 4-fluorophenyl substituent at position 6 and a thiol (-SH) group at position 3 (Fig. 1).
Properties
IUPAC Name |
6-(4-fluorophenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4S/c12-8-3-1-7(2-4-8)9-5-6-10-13-14-11(17)16(10)15-9/h1-6H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSHXBULQMGGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NNC3=S)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluorobenzoyl hydrazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that triazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol have been studied for their ability to inhibit tumor growth in various cancer cell lines.
- Case Study: A study published in MDPI demonstrated that mercapto-substituted triazoles showed significant cytotoxic effects against cancer cells. The compound's ability to induce apoptosis was highlighted as a key mechanism of action .
2. Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial and fungal strains.
- Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 13 | |
| Candida albicans | 17 |
3. Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. A derivative was found to exhibit notable inhibition against Mycobacterium tuberculosis.
- Case Study: In vitro studies reported that certain triazole derivatives demonstrated activity comparable to standard antitubercular drugs such as rifampicin .
Material Science Applications
1. Molecular Recognition
The unique structure of the pyridazine ring enhances its potential in molecular recognition applications. Its ability to form stable complexes with various substrates makes it a candidate for sensor technology.
- Research Insight: The pyridazine heterocycle has been noted for its role in selective binding processes, which can be utilized in developing sensors for environmental monitoring .
2. Drug Design
The incorporation of the triazole moiety into drug candidates has led to advancements in therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exerting its antibacterial effects . Additionally, the presence of the fluorophenyl group enhances its binding affinity to specific targets, contributing to its potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazolopyridazine Core
Position 6 Modifications
- 6-(4-Methoxyphenyl) Analogs: Compounds like those in and replace fluorine with methoxy (-OCH₃). For example, antifungal activity in 3-substituted phenyl-6-substituted phenyl triazolopyridazines is diminished when methoxy replaces fluorine due to reduced electrophilicity .
- 6-(Benzodioxol-5-yl) Derivatives : describes 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol. The benzodioxol group introduces steric bulk and oxygen-mediated hydrogen bonding, altering solubility and target selectivity compared to the compact 4-fluorophenyl group .
Position 3 Modifications
- Thiol vs. Methyl/Indazolylthio Groups : and highlight compounds where the thiol is replaced by methyl (-CH₃) or indazolylthio (-S-indazole). Methyl groups reduce reactivity, while indazolylthio enhances π-π stacking with aromatic enzyme pockets. The thiol in 6-(4-fluorophenyl)-triazolopyridazine-3-thiol may confer redox activity or metal chelation, distinguishing it from these analogs .
Core Heterocycle Variations
- Triazolo[4,3-b][1,2,4]triazine vs. Pyridazine : describes a triazolo-triazine core with a 4-fluorophenyl group. The triazine ring increases nitrogen content, enhancing polarity but reducing metabolic stability compared to the pyridazine-based compound .
- Triazolothiadiazoles: and discuss triazolothiadiazole derivatives.
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Profiles
- PDE4 Selectivity: identifies triazolopyridazine derivatives as potent PDE4 inhibitors. The fluorine-thiol combination in the target compound may enhance isoform selectivity due to stronger hydrogen bonding with PDE4A/B catalytic domains .
- Antifungal Activity : reports MIC values of 3-substituted phenyl-6-substituted phenyl triazolopyridazines against Candida albicans. The 4-fluorophenyl-thiol analog exhibits MIC = 8 µg/mL, outperforming chlorophenyl (MIC = 16 µg/mL) and methoxyphenyl (MIC = 32 µg/mL) variants, likely due to fluorine’s electronegativity stabilizing target interactions .
Physicochemical Properties
Yield and Purity Challenges
Biological Activity
6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and pharmacological evaluations.
- Molecular Formula : CHFNS
- Molecular Weight : 247.28 g/mol
- CAS Number : [specific CAS number if available]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the triazolo-pyridazine core.
- Introduction of the fluorophenyl and thiol groups using appropriate reagents under controlled conditions.
Anticancer Activity
Recent studies have shown that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, a derivative with a similar structure demonstrated IC values ranging from 0.008 to 0.012 µM against various cancer cell lines (SGC-7901, A549, HT-1080) . This suggests that the triazolo-pyridazine scaffold may effectively inhibit tumor growth by targeting microtubule dynamics.
The mechanism of action for compounds like this compound often involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase .
- Targeting Kinases : Some derivatives have been evaluated for their inhibitory activity against c-Met kinase, which plays a crucial role in cancer cell proliferation and survival .
Case Studies
- In Vitro Studies : Various derivatives have been tested against multiple cancer cell lines to evaluate their cytotoxic effects. For example:
- In Vivo Studies : While in vitro results are promising, further in vivo studies are necessary to assess the therapeutic potential and safety profile of these compounds.
Data Table: Biological Activity Summary
| Compound Name | Target | IC (µM) | Cell Lines Tested |
|---|---|---|---|
| Compound 12e | c-Met Kinase | 0.090 | A549, MCF-7, HeLa |
| Triazolo Derivative | Tubulin Polymerization | 0.008 - 0.012 | SGC-7901, A549, HT-1080 |
Q & A
Q. What are the established synthetic routes for 6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol?
The synthesis typically involves multi-step heterocyclic annulation. A common approach includes:
- Step 1 : Formation of a pyridazine precursor via cyclization of hydrazine derivatives with substituted ketones or esters under basic conditions (e.g., sodium hydride in toluene) .
- Step 2 : Introduction of the triazole ring using reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate, followed by thiolation via nucleophilic substitution or oxidative coupling .
- Step 3 : Purification via column chromatography and characterization using ¹H NMR, IR, and elemental analysis .
Key Tip: Optimize reaction temperatures (80–120°C) and solvent systems (e.g., DMF or THF) to improve yields .
Q. Which analytical techniques are critical for characterizing this compound?
- ¹H NMR Spectroscopy : Confirms regioselectivity of triazole-pyridazine fusion and substituent positions (e.g., fluorophenyl integration at δ 7.6–8.1 ppm) .
- HPLC : Assesses purity (>95% is typical for pharmacological studies); use C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validates stoichiometry, especially sulfur content (~9.5% for the thiol derivative) .
Q. What safety precautions are recommended during handling?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thiol group .
- PPE : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Avoid skin contact due to potential irritancy .
- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .
Advanced Research Questions
Q. How can molecular docking guide the design of analogs targeting enzymes like c-Met or 14α-demethylase?
- Target Selection : Use PDB structures (e.g., 3LD6 for 14α-demethylase or 5EOB for c-Met) to model binding interactions .
- Docking Workflow :
- Prepare the ligand (protonate thiol group at physiological pH) and receptor (remove water molecules, add hydrogens).
- Perform flexible docking (e.g., AutoDock Vina) to assess binding affinity; prioritize analogs with ΔG < −8 kcal/mol .
- Validate with MD simulations to evaluate stability of the thiol-enzyme hydrogen bond network .
Case Study: Zhan et al. (2016) identified a c-Met inhibitor (IC₅₀ = 0.24 nM) by optimizing the fluorophenyl-thiol moiety’s orientation in the active site .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Thiol vs. Thioether : Replacing the thiol (-SH) with methylthio (-SMe) reduces antioxidant activity by 60% due to decreased radical scavenging capacity .
- Fluorophenyl Position : Para-fluorine enhances metabolic stability compared to ortho-substituted analogs (t₁/₂ increased from 2.1 to 4.7 hrs in hepatic microsomes) .
- Triazole Core : N-methylation at position 1 lowers PDE4 inhibition (IC₅₀ shifts from 12 nM to >1 µM) by disrupting π-π stacking .
Q. What methodologies resolve contradictions in reported biological data (e.g., antioxidant vs. prooxidant effects)?
- Dose-Dependent Studies : Test across concentrations (10⁻⁶–10⁻³ M). For example, 10⁻⁴ M of the compound showed 80% DPPH scavenging, but 10⁻³ M induced lipid peroxidation in yeast models .
- Assay Validation : Use multiple assays (e.g., ABTS, FRAP) to confirm antioxidant mechanisms. Control for thiol autoxidation by including EDTA in buffers .
- Cell-Based Models : Compare results in Saccharomyces cerevisiae (prokaryotic-like metabolism) vs. mammalian cells (e.g., HepG2) to assess species-specific redox responses .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2 hrs with 85% yield (vs. 65% conventional) .
- Flow Chemistry : Minimizes side products (e.g., disulfide formation) by precise control of residence time and temperature .
- In-Process Monitoring : Use inline FTIR to detect intermediates and terminate reactions at >90% conversion .
Q. What strategies validate in silico predictions in in vivo models?
- Pharmacokinetic Profiling : Measure oral bioavailability (%F) and tissue distribution in rodent models. For example, compound 23 (from Zhan et al.) achieved 98% tumor suppression in xenografts at 25 mg/kg .
- Metabolite ID : Use LC-MS/MS to track thiol-glucuronide conjugates in plasma .
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology after 28-day repeated dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
